4-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound with a molecular formula of C₁₁H₁₅NO₂S and a molecular weight of 225.31 g/mol . This compound features a thiophene ring substituted with a pyrrolidine moiety, which includes a hydroxyl group and a dimethyl substitution. Thiophene derivatives are known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 4-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with a suitable pyrrolidine derivative under controlled conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. These conditions may include specific temperatures, solvents, and catalysts to facilitate the reaction .
Chemical Reactions Analysis
4-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
4-(3-Hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
Thiophene-2-carbaldehyde: Lacks the pyrrolidine moiety and hydroxyl group, resulting in different chemical and biological properties.
3-Hydroxythiophene-2-carbaldehyde: Similar structure but without the dimethylpyrrolidine substitution, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
4-(3-hydroxy-2,2-dimethylpyrrolidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-11(2)10(14)3-4-12(11)8-5-9(6-13)15-7-8/h5-7,10,14H,3-4H2,1-2H3 |
InChI Key |
LLUYGBHZTSNSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCN1C2=CSC(=C2)C=O)O)C |
Origin of Product |
United States |
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